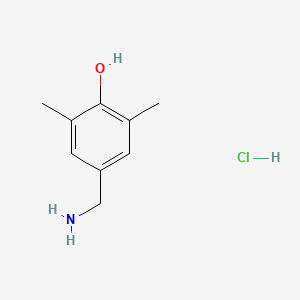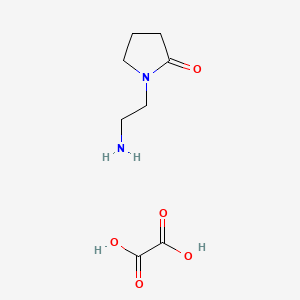
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate, also known as AEP, is a chemical compound that is widely used in scientific research. It has a CAS Number of 24935-08-8 and a molecular weight of 128.17 . The IUPAC name for this compound is 1-(2-aminoethyl)-2-pyrrolidinone .
Molecular Structure Analysis
The molecular structure of 1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate is represented by the linear formula C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c7-3-5-8-4-1-2-6(8)9/h1-5,7H2 .Wissenschaftliche Forschungsanwendungen
- Field : Medicinal Chemistry
- Application : Pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
- Field : Organic Chemistry
- Application : Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- Method : Researchers synthesize various pyrrolone and pyrrolidinone derivatives .
- Results : These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Drug Discovery
Biological Importance
Antiarrhythmic Activity
- Field : Analytical Chemistry
- Application : 1-(2-Aminoethyl)pyrrolidin-2-one is used in separation techniques .
- Method : It is used on Newcrom R1 HPLC column for separation .
- Results : The compound can be effectively separated using this method .
- Field : Microbiology
- Application : Pyrrolone and Pyrrolidinone derivatives have shown antimicrobial activity .
- Method : These compounds are tested against various bacterial and fungal strains .
- Results : They have shown significant antimicrobial activity .
Separation Techniques
Antimicrobial Activity
Anticancer Activity
- Field : Pharmacology
- Application : Pyrrolone and Pyrrolidinone derivatives have shown anti-inflammatory activity .
- Method : These compounds are tested for their ability to inhibit inflammation .
- Results : They have shown significant anti-inflammatory activity .
- Field : Psychiatry
- Application : Pyrrolone and Pyrrolidinone derivatives have shown antidepressant activity .
- Method : These compounds are tested in animal models of depression .
- Results : They have shown significant antidepressant activity .
Anti-inflammatory Activity
Antidepressant Activity
Anti-HCV Activity
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)pyrrolidin-2-one;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c7-3-5-8-4-1-2-6(8)9;3-1(4)2(5)6/h1-5,7H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZKNKOTEWCTCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCN.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)Pyrrolidin-2-One Oxalate | |
CAS RN |
1392113-56-2 |
Source


|
| Record name | 1-(2-Aminoethyl)pyrrolidin-2-one oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

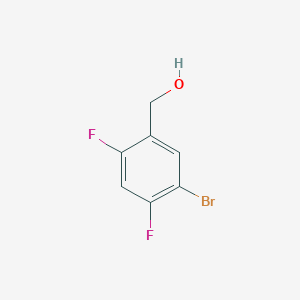
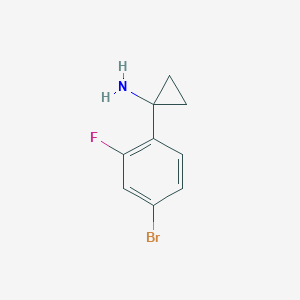
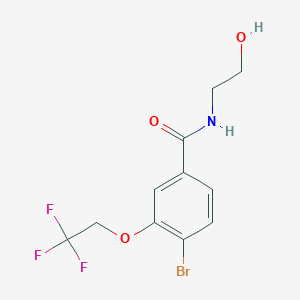
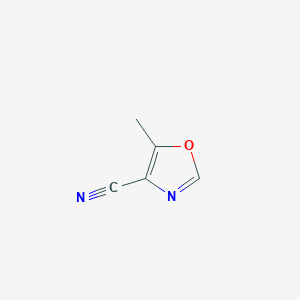
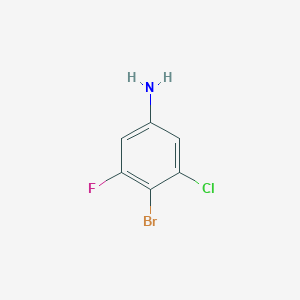
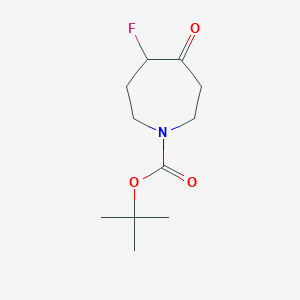
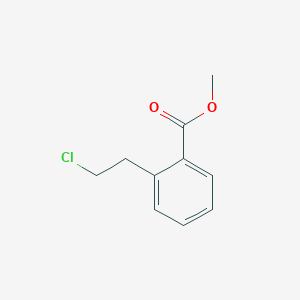
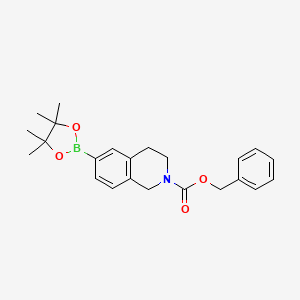
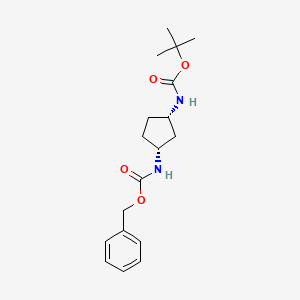
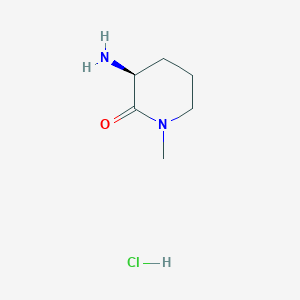
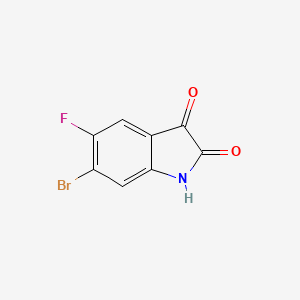
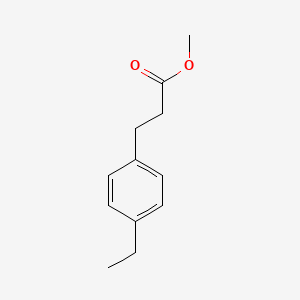
![N-[(1-benzylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B1374333.png)
